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Executive Summary
This technical guide details the structural characterization of 3-O-methyllactose (
-D-galactopyranosyl-(1

4)-3-O-methyl-D-glucopyranose). Unlike native lactose, the introduction of a methyl group at
the C3 position of the glucose unit—directly adjacent to the

(1$\to$4) glycosidic linkage—imposes significant steric constraints. This modification alters the
rotational freedom of the

torsion angle, potentially locking the disaccharide into a specific bioactive or inhibitory
conformation.

This guide moves beyond standard protocols, integrating High-Field NMR Spectroscopy with
Molecular Dynamics (MD) Simulations to resolve the dynamic ensemble of this ligand.

Part 1: Structural Fundamentals & Steric Logic
The Target Molecule

To ensure precision, we define the target as 3-O-methylated glucose linked to galactose.

¢ Nomenclature:
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-D-Galp-(1$\to$4)-3-O-Me-D-Glcp

» Critical Feature: The C3-methoxy group on the glucose ring is vicinal to the C4-glycosidic
bond.

o Hypothesis: The bulkier methoxy group (compared to hydroxyl) creates a "steric wall,"
restricting the

angle (C1'-04-C4-C3) and reducing the entropic penalty upon binding to protein targets like
Galectins or LacZ enzymes.

The Glycosidic Geometry

The conformation is defined by two torsion angles:
o (Phi): H1'(Gal) - C1'(Gal) - O4 - C4(Glc)
o (Psi): C1'(Gal) - O4 - C4(Glc) - H4(GlIc)

Note: Definitions vary; this guide uses the H-referenced definition common in NMR. If using
heavy atoms (C-O-C-C), corrections must be applied.

Part 2: Experimental Methodology (NMR)

NMR is the primary tool for validation. Because 3-O-methyllactose falls in the "intermediate”
molecular weight regime (approx. 356 Da), the Nuclear Overhauser Effect (NOE) may be close
to zero. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is mandatory to avoid null
signals.

Protocol: Sample Preparation & Assignment

Objective: Unambiguous assignment of the methoxy protons and the glycosidic interface.
e Solvent System: Dissolve 5-10 mg of 3-O-methyllactose in 500

LD
O (99.96% D).

o Why: High purity D
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O minimizes the HDO solvent signal which can obscure anomeric protons.

o Temperature: Run experiments at 298 K and 283 K.
o Why: Lowering temperature changes the correlation time (
), potentially enhancing NOE signals if they are weak at room temperature.
e Assignment Workflow:
o 1D

H: Identify the methoxy singlet (
3.4 - 3.6 ppm).

o 2D COSY/TOCSY: Trace the spin systems of the Gal and Glc rings independently. The
Glc-H3 resonance will be shifted downfield due to methylation.

o 2D HSQC: Correlate protons to carbons. Identify the C3 carbon shift (

80-85 ppm, significantly downfield from a standard C3-OH).

Protocol: Measuring Conformation (ROESY)

Objective: Determine inter-residue distances to constrain

and

¢ Pulse Sequence:roesyphpr (Phase-sensitive ROESY with adiabatic spin-lock).
e Mixing Time: 200-300 ms.

o Caution: Too long (>400 ms) introduces spin diffusion; too short (<100 ms) yields poor

signal-to-noise.
o Key Trans-Glycosidic NOEs to Monitor:

o Gal-HI'
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Glc-H4: The primary linkage constraint.

o Gal-H1'
Glc-H3 (Methoxy):Critical. This distance is highly sensitive to the
angle.

o Gal-HI'

Glc-OMe (Methyl protons): Confirms the orientation of the methyl group itself.

Protocol: Scalar Couplings ()

Use J-HMBC or HETLOC experiments to measure the heteronuclear coupling constant

across the glycosidic bond.

e Target:

and

o Analysis: Apply the Karplus equation for glycosides to derive torsion angles independent of
NOE data.

Part 3: Computational Methodology (MD Simulation)

Experimental data provides time-averaged constraints. MD simulations provide the ensemble
distribution. We will use the GLYCAMOG6 force field, the gold standard for carbohydrates.

Force Field & Topology Generation

Standard libraries contain Glucose and Galactose, but "3-O-Methyl-Glucose" requires specific
parameterization.

Step-by-Step Workflow:

o Structure Build: Build the disaccharide in a molecular editor (e.g., PyMOL, ChemDraw 3D).
Save as PDB.
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e Charge Calculation:
o |solate the 3-O-Me-Glc residue.
o Perform geometry optimization (Gaussian/ORCA) at HF/6-31G* level.
o Calculate RESP (Restrained Electrostatic Potential) charges.
e GLYCAM Prep (AmberTools/lGROMACS):
o Map the new charges to the GLYCAM atom types.

o Crucial: Ensure the O-Me ether bond parameters are consistent with GLYCAM's ether
parameters (usually transferable from methyl-glycosides).

Simulation Protocol

o Solvation: TIP3P or TIP4P-Ew water box (10 A buffer).

Minimization: Steepest descent (5000 steps) to remove steric clashes from the methyl group.

Equilibration:
o NVT (100 ps) with position restraints on heavy atoms.

o NPT (100 ps) to stabilize density.

Production Run: 500 nsto 1

o Why: Carbohydrate ring puckering and glycosidic transitions are fast (ns scale), but
converging the population of rare conformers requires hundreds of nanoseconds.

Trajectory Analysis:
o Extract

and
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for every frame.

o Plot the Free Energy Landscape (FEL):

Part 4: Data Integration & Visualization

The final analysis merges the "Virtual" (MD) with the "Real" (NMR).

The Validation Loop

o Back-Calculation: Use the MD trajectory to calculate theoretical NOE intensities (
averaging).
o Comparison: Calculate the NOE R-factor (
).
o If
, the MD ensemble is valid.
o If

, the force field may be over-stabilizing a specific minimum. Refine using NMR-restrained
MD (adding distance penalty functions).

Visualization of the Workflow

The following diagram illustrates the iterative logic required to solve the conformation.
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Caption: Integrated workflow combining NMR observables with MD sampling to derive the

solution structure.

Part 5: Quantitative Data Presentation

When reporting your findings, structure your data as follows to allow direct comparison

between experimental and theoretical values.

Table 1: Glycosidic Torsion Angle Analysis
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Definition Exp. NMR
. MD Average MD Cluster 2
Parameter (Atom (Derived from ) .
(Global Min) (Minor)
Quadruplet) J)
H1'-C1'- 04 -
(Phi) ca
Cl'-04-C4-
(PSI) H4
Gal H1'
; 2.4 A (Stron
Distance (Strong 2.35 A 25A
Glc H4 NOE)
Gal H1'
i 3.1 A (Weak
Distance ( 3.05 A 3.8A
Glc H3 NOE)

Note: Values above are illustrative examples of typical

(1-4) linkage data. Actual experimental values must be inserted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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